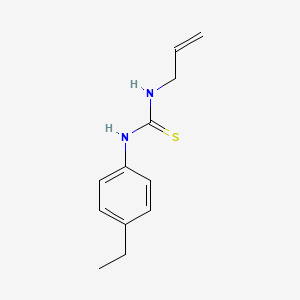![molecular formula C26H21F3N4 B2549169 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine CAS No. 865658-68-0](/img/structure/B2549169.png)
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities. Pyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory, antitumor, and antiaggregating properties, among others. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, and their activity can be significantly altered by substituents on the rings .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of precursor molecules, such as amino pyrazoles, with various ketones or aldehydes. For example, the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives was achieved through the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones . Another method includes palladium-catalyzed C-C coupling reactions, as seen in the synthesis of pyrazolo[3,4-d]pyrimidine analogues . These synthetic routes provide a variety of pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed by spectroscopic methods such as IR, NMR, and sometimes by X-ray diffraction analysis. For instance, the structures of new pyrazolo[1,5-a]pyrimidine derivatives were characterized by their spectral data and theoretical studies using Density Functional Theory (DFT) . The molecular structure can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and reductive alkylation, leading to the formation of new compounds with different biological activities. For example, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate resulted in the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . These reactions are crucial for the diversification of the chemical space of pyrazolo[1,5-a]pyrimidine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents on the pyrazolo[1,5-a]pyrimidine core can affect these properties and, consequently, the compound's pharmacokinetic profile. For example, the introduction of fluorine atoms, as seen in 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, can increase the compound's metabolic stability and lipophilicity, potentially enhancing its biological activity .
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research has focused on developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives due to their biological relevance. A study demonstrated a three-step one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines using KHSO4 in aqueous media under ultrasound irradiation, highlighting a regioselective and environmentally friendly approach to synthesizing these compounds (Kaping, Helissey, & Vishwakarma, 2020).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel pyrazolopyrimidines derivatives and evaluated them for their antimicrobial and anticancer properties. For example, pyrazolopyrimidine derivatives have been shown to exhibit significant anti-5-lipoxygenase and anticancer activities, suggesting their potential as therapeutic agents (Rahmouni et al., 2016). Another study focused on dimethylformamide-mediated synthesis of pyrazole- and pyrimidine-based derivatives, emphasizing their relevance in AIDS chemotherapy and drug design due to their pharmacological potentials (Ajani et al., 2019).
Structural Analysis and Material Science
Pyrazolopyrimidines have also been studied for their structural properties and potential applications in material science. For instance, the crystal structure analysis of specific pyrazolopyrimidines has provided insights into their supramolecular architecture, which is crucial for designing materials with specific properties (El Fal et al., 2013).
Enzyme Inhibition
Research into pyrazolopyrimidines has also explored their potential as enzyme inhibitors. Compounds within this class have been investigated for their ability to act as antagonists of serotonin 5-HT6 receptors, indicating their potential use in neuropsychiatric disorder treatments (Ivachtchenko et al., 2013).
Direcciones Futuras
Given the presence of several interesting functional groups in this compound, it could be a candidate for further study in medicinal chemistry. Modifications of the pyrrole ring, the pyrazolo[1,5-a]pyrimidine ring, or the trifluoromethyl group could potentially yield analogs with different biological activities .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred that it may interact with its targets and cause changes in their function .
Biochemical Pathways
It is suggested that the compound may influence the glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Pharmacokinetics
It is suggested that the compound may suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
Result of Action
The molecular and cellular effects of the action of 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine include suppression of cell growth, increased cell-specific glucose uptake rate, and increased amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
It is suggested that the compound may be used in cell cultures to improve monoclonal antibody production .
Propiedades
IUPAC Name |
7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4/c1-16-7-8-17(2)32(16)22-11-9-19(10-12-22)23-13-14-30-25-24(18(3)31-33(23)25)20-5-4-6-21(15-20)26(27,28)29/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGKSSCNVNMBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=C(C(=NN34)C)C5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

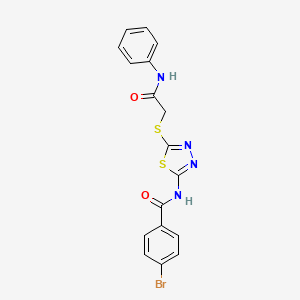
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)
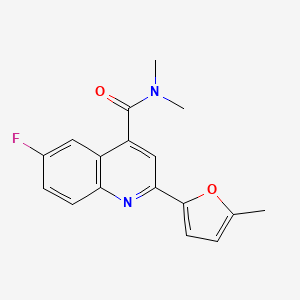
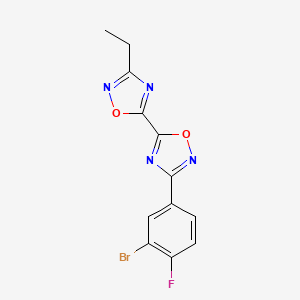
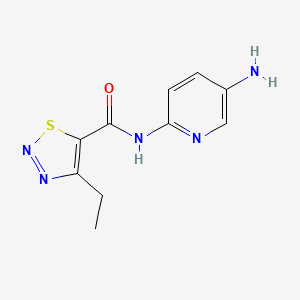

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)
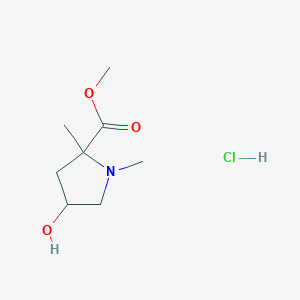

![4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione](/img/structure/B2549104.png)
![2-[4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]piperazin-1-yl]acetic acid](/img/structure/B2549105.png)

